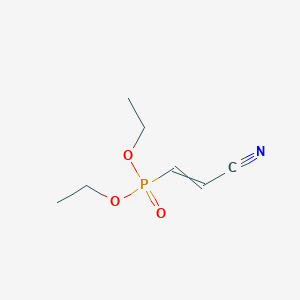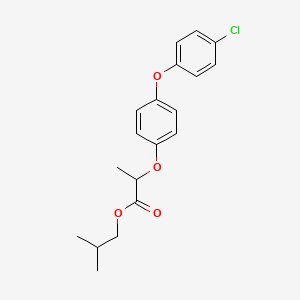
Clofop-isobutyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Clofop-isobutyl involves the esterification of 2-(4-(4-chlorophenoxy)phenoxy)propanoic acid with isobutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods for this compound are not well-documented due to its obsolescence. the general approach would involve large-scale esterification reactions followed by purification steps such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Clofop-isobutyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-(4-(4-chlorophenoxy)phenoxy)propanoic acid and isobutanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Clofop-isobutyl has limited scientific research applications due to its status as an obsolete herbicide. it has been studied for its effects on fatty acid biosynthesis in plants. The compound inhibits the biosynthesis of fatty acids, which is a crucial process for the growth and development of plants . This property made it effective as a herbicide for controlling grass weeds in crops.
In addition to its agricultural applications, this compound has been investigated for its potential hypolipidemic effects in animals, where it was found to reduce serum cholesterol and triglyceride levels .
Mechanism of Action
Clofop-isobutyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid biosynthesis in plants. By inhibiting this enzyme, the compound disrupts the production of fatty acids, leading to the death of the target plants . The molecular target of this compound is the ACC enzyme, and the pathway involved is the fatty acid biosynthesis pathway.
Comparison with Similar Compounds
Clofop-isobutyl belongs to the aryloxyphenoxypropionate herbicide group, which includes other compounds such as:
- Quizalofop-ethyl
- Fenoxaprop-ethyl
- Fluazifop-butyl
These compounds share a similar mode of action, targeting the ACC enzyme in plants. this compound is unique in its specific chemical structure and its historical use as a post-emergence herbicide. Unlike some of its counterparts, this compound is no longer widely used due to regulatory restrictions and the development of more effective herbicides .
Properties
CAS No. |
51337-71-4 |
|---|---|
Molecular Formula |
C19H21ClO4 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-methylpropyl 2-[4-(4-chlorophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C19H21ClO4/c1-13(2)12-22-19(21)14(3)23-16-8-10-18(11-9-16)24-17-6-4-15(20)5-7-17/h4-11,13-14H,12H2,1-3H3 |
InChI Key |
XNBRPBFBBCFVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


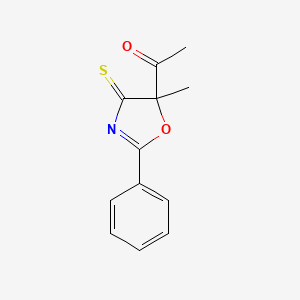
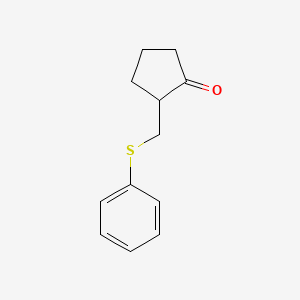

![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
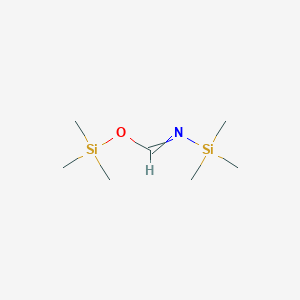

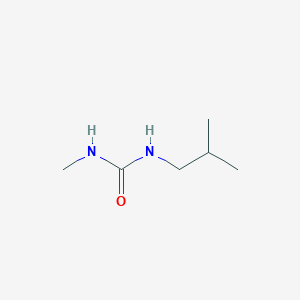
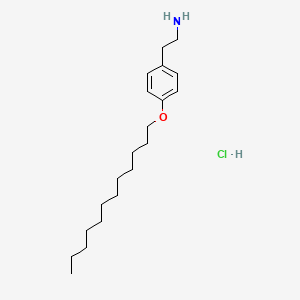
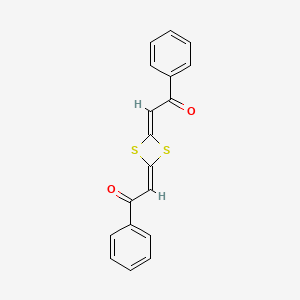

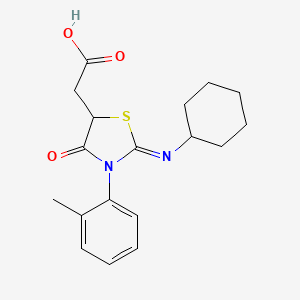
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
